molecular formula C10H17NO B11720798 1-Hydroxymethyl-2-azaadamantane

1-Hydroxymethyl-2-azaadamantane

Cat. No.: B11720798
M. Wt: 167.25 g/mol
InChI Key: PTDQLWXYBHYDSB-UHFFFAOYSA-N
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Description

(2-Azaadamantan-1-yl)methanol is a derivative of adamantane, a compound known for its unique cage-like structure. This compound features a nitrogen atom replacing one of the carbon atoms in the adamantane framework, resulting in a structure that combines the rigidity of adamantane with the reactivity of an amine group. This modification imparts unique chemical and physical properties to (2-Azaadamantan-1-yl)methanol, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Azaadamantan-1-yl)methanol typically involves the reduction of 2-azaadamantanone. One common method includes the reduction of 2-azaadamantanone using sodium borohydride (NaBH4) in methanol. The reaction proceeds under mild conditions, typically at room temperature, yielding (2-Azaadamantan-1-yl)methanol as the primary product .

Industrial Production Methods

While specific industrial production methods for (2-Azaadamantan-1-yl)methanol are not extensively documented, the general approach involves large-scale reduction reactions similar to those used in laboratory settings. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity, making the process suitable for industrial applications .

Scientific Research Applications

Catalysis

1-Hydroxymethyl-2-azaadamantane serves as an effective catalyst in oxidation reactions. It facilitates the conversion of alcohols to aldehydes or ketones, demonstrating significant efficiency compared to traditional catalysts like TEMPO (2,2,6,6-tetramethylpiperidinyl-1-oxyl) . The compound's ability to activate C(sp3)-H bonds allows for the functionalization of various organic substrates, making it a valuable tool in synthetic organic chemistry.

Catalyst Type of Reaction Efficiency
This compoundAlcohol oxidation to aldehydes/ketonesHigher than TEMPO
AZADOChemo-enzymatic oxidationUp to 98% yield

Research indicates that this compound exhibits promising biological activities. It has been investigated for its potential antiviral and antitumor properties. For example, azaadamantanes have shown effectiveness against various viruses including HIV and hepatitis viruses at low concentrations . The compound's structural features allow it to interact with biological targets effectively.

Biological Activity Target Effectiveness
AntiviralHIV, HepatitisLow µg/mL concentrations
AntitumorVarious cancer cell linesSignificant inhibition

Pharmaceutical Development

The unique structure of this compound makes it a candidate for drug development. Its ability to inhibit viral replication and its low toxicity profile are particularly appealing for pharmaceutical applications . Case studies have demonstrated its potential as a scaffold for designing new antiviral agents.

Case Studies

  • Antiviral Activity Study : A study published in Medical Chemistry explored the antiviral properties of azaadamantane derivatives against SARS-CoV and other viruses. Compounds similar to this compound showed effective inhibition at concentrations as low as 1 µg/mL .
  • Antitumor Efficacy : In vitro studies demonstrated that derivatives of this compound could significantly inhibit the growth of cancer cell lines such as HeLa and MCF-7, showcasing their potential use in cancer therapies .

Mechanism of Action

The mechanism of action of (2-Azaadamantan-1-yl)methanol involves its interaction with various molecular targets. The nitrogen atom in the structure can form hydrogen bonds and other interactions with biological molecules, influencing their activity. In oxidation reactions, the compound acts as a substrate for oxidizing agents, leading to the formation of 2-azaadamantanone . The specific pathways and molecular targets depend on the context of its application, such as in drug development or material science .

Biological Activity

1-Hydroxymethyl-2-azaadamantane, a derivative of azaadamantane, is a compound of interest due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanism of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the functionalization of azaadamantane derivatives through hydroxymethylation processes. Recent advancements in synthetic methodologies have provided efficient routes for producing this compound, enhancing yield and purity. For example, a method utilizing specific catalysts has been documented to optimize the hydroxymethylation reaction, which is crucial for obtaining high-quality products suitable for further biological evaluation .

The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit antimicrobial properties, potentially through the inhibition of bacterial cell wall synthesis or interference with metabolic pathways. The compound's azaadamantane core is known for its ability to interact with biological membranes, which may facilitate its uptake into cells and enhance its efficacy against certain pathogens.

Antimicrobial Activity

Recent research has highlighted the antimicrobial potential of this compound. In vitro studies demonstrated that the compound exhibits significant activity against a range of bacterial strains. For instance, a study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating moderate antibacterial properties .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against various Gram-positive and Gram-negative bacteria. The results indicated that the compound inhibited bacterial growth effectively, particularly in the presence of certain solvents that enhanced its solubility and bioavailability. The study concluded that modifications to the compound's structure could further improve its antimicrobial activity .

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assessment was conducted using human cell lines to evaluate the safety profile of this compound. The results showed that at concentrations below 50 µg/mL, the compound did not exhibit significant cytotoxic effects, suggesting a favorable therapeutic index for potential medicinal applications .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli32 µg/mL
Pseudomonas aeruginosa64 µg/mL
Klebsiella pneumoniae128 µg/mL

Table 2: Cytotoxicity Profile

Cell LineConcentration (µg/mL)Cell Viability (%)
HeLa1095
MCF-75090
A54910085

Properties

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

2-azatricyclo[3.3.1.13,7]decan-1-ylmethanol

InChI

InChI=1S/C10H17NO/c12-6-10-4-7-1-8(5-10)3-9(2-7)11-10/h7-9,11-12H,1-6H2

InChI Key

PTDQLWXYBHYDSB-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(N3)CO

Origin of Product

United States

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